molecular formula C12H13NO B13162038 3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile

3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile

Cat. No.: B13162038
M. Wt: 187.24 g/mol
InChI Key: YCYZMMIATYJFOS-UHFFFAOYSA-N
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Description

3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of a phenyl-substituted ketone with an appropriate nitrile under basic conditions. One common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the ketone, followed by the addition of the nitrile to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Diols: From oxidation of the epoxide ring.

    Amines: From reduction of the nitrile group.

    Functionalized Epoxides: From nucleophilic substitution reactions.

Scientific Research Applications

3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-3-(propan-2-yl)oxirane: Lacks the nitrile group, which may affect its reactivity and applications.

    3-Phenyl-3-(propan-2-yl)oxirane-2-carboxylic acid:

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-phenyl-3-propan-2-yloxirane-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-9(2)12(11(8-13)14-12)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3

InChI Key

YCYZMMIATYJFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(O1)C#N)C2=CC=CC=C2

Origin of Product

United States

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